Lipophilicity: 4-Chloro vs. 2-Chloro Regioisomer
The lipophilicity of 4-Chloro-6-methoxynicotinonitrile differs significantly from its 2-chloro regioisomer, as quantified by predicted logP values. This difference is crucial for predicting compound behavior in biological systems and chemical reactions .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 2.05 |
| Comparator Or Baseline | 2-Chloro-6-methoxynicotinonitrile (CAS 121643-47-8), XLogP3: 1.8 |
| Quantified Difference | The target compound is predicted to be approximately 0.25 log units more lipophilic than the 2-chloro regioisomer. |
| Conditions | Predicted values from ACD/Labs Percepta Platform (ACD/LogP) and XLogP3 calculation. |
Why This Matters
This difference in predicted lipophilicity (ΔLogP ≈ 0.25) can impact the compound's partitioning in synthetic procedures and inform early-stage ADME predictions, making the 4-chloro isomer a distinct choice for specific chemical series optimization.
